molecular formula C10H14INO3S B11479744 4-iodo-N-(3-methoxypropyl)benzenesulfonamide

4-iodo-N-(3-methoxypropyl)benzenesulfonamide

Cat. No.: B11479744
M. Wt: 355.19 g/mol
InChI Key: VDTIVCTUKJSFJA-UHFFFAOYSA-N
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Description

4-iodo-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound with the molecular formula C11H16INO4S It is characterized by the presence of an iodine atom, a methoxypropyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(3-methoxypropyl)benzenesulfonamide typically involves the iodination of a precursor compound, followed by the introduction of the methoxypropyl group. One common method involves the reaction of 4-iodoaniline with methoxypropylamine in the presence of a sulfonyl chloride reagent. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(3-methoxypropyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a new sulfonamide derivative, while oxidation might produce a sulfone.

Scientific Research Applications

4-iodo-N-(3-methoxypropyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-iodo-N-(3-methoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The iodine atom and the sulfonamide group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes or proteins by forming stable complexes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(3-methoxypropyl)benzenesulfonamide
  • 4-iodo-N,N-dimethylbenzenesulfonamide
  • 4-iodo-N-(2-furylmethyl)benzenesulfonamide

Uniqueness

4-iodo-N-(3-methoxypropyl)benzenesulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The methoxypropyl group also contributes to its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14INO3S

Molecular Weight

355.19 g/mol

IUPAC Name

4-iodo-N-(3-methoxypropyl)benzenesulfonamide

InChI

InChI=1S/C10H14INO3S/c1-15-8-2-7-12-16(13,14)10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3

InChI Key

VDTIVCTUKJSFJA-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)I

Origin of Product

United States

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